![molecular formula C15H20IN5O4 B2544109 Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester CAS No. 1513882-52-4](/img/structure/B2544109.png)
Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester is a chemical compound with the CAS Number: 1513882-52-4 . It has a molecular weight of 461.26 . The IUPAC name for this compound is tert-butyl (tert-butoxycarbonyl) (3-iodo-1H-pyrazolo [3,4-d]pyrimidin-4-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20IN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)11-8-9(16)19-20-10(8)17-7-18-11/h7H,1-6H3,(H,17,18,19,20) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular formula of C15H20IN5O4 . The compound’s SMILES representation is IC1=NNC2=NC=NC(N(C(OC©©C)=O)C(OC©©C)=O)=C21 .Wissenschaftliche Forschungsanwendungen
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
A review focuses on the regio-orientation and regioselectivity in the formation of pyrazolo[1,5-a]pyrimidines, highlighting the reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents. This work aims to clarify controversies in literature related to regio-orientation, which is significant for understanding the chemical behavior and potential applications of related compounds, including imidodicarbonic acid derivatives (M. Mohamed, A. M. Mahmoud, 2019).
Green Synthesis of Fused Heterocycles
The review discusses the atom economical, eco-friendly synthesis of complex heterocycles, including pyrazolo[3,4-d]pyrimidine derivatives, through multi-component reactions (MCRs). These approaches are highlighted for their selectivity and environmental benefits, indicating the potential of such methods in the synthesis of imidodicarbonic acid derivatives (R. Dhanalakshmi, Gopal Jeya, M. Anbarasu, V. Sivamurugan, 2021).
Medicinal Aspects of Pyrazolo[1,5-a]Pyrimidine Scaffold
This review delves into the wide range of medicinal properties of pyrazolo[1,5-a]pyrimidine scaffolds, including their application as building blocks for developing drug-like candidates. The comprehensive analysis includes synthetic strategies and significant biological properties, shedding light on the potential use of imidodicarbonic acid derivatives in drug development (S. Cherukupalli, R. Karpoormath, B. Chandrasekaran, Girish Hampannavar, N. Thapliyal, V. N. Palakollu, 2017).
Synthetic Flexibility and Medicinal Chemistry
A patent review on pyrazolo[3,4-b]pyridine kinase inhibitors emphasizes the scaffold's versatility in interacting with kinases through multiple binding modes, showcasing the potential of such structures in medicinal chemistry. This reinforces the significance of the chemical framework of imidodicarbonic acid derivatives in the design of novel therapeutic agents (Steve Wenglowsky, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20IN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)11-8-9(16)19-20-10(8)17-7-18-11/h7H,1-6H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYLHBIKQBTBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=NC2=NNC(=C21)I)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20IN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.